molecular formula C₃₆H₃₀Cl₂P₂Pd B122996 Bis(triphenylphosphine)palladium(II)chloride CAS No. 13965-03-2

Bis(triphenylphosphine)palladium(II)chloride

Cat. No. B122996
CAS RN: 13965-03-2
M. Wt: 701.9 g/mol
InChI Key: YNHIGQDRGKUECZ-UHFFFAOYSA-L
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Description

Bis(triphenylphosphine)palladium(II) chloride, commonly referred to as PdCl2(PPh3)2, is a coordination compound with palladium(II) chloride and triphenylphosphine ligands. It is a versatile catalyst used in various chemical reactions, including cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Scientific Research Applications

  • Catalysis in Organic Reactions : Bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) has been widely utilized in organic synthesis, particularly as a catalyst. It has shown effectiveness in catalyzing regioselective addition reactions, such as the addition of benzeneselenol to terminal alkynes, and subsequent isomerization to yield internal alkenyl selenides (Ozaki, Kotani, Kusano, Nomoto, & Ogawa, 2011). Additionally, it has been used in the palladium-catalyzed synthesis of substituted phenylethynylpentamethyldisilanes and phenylethynylheptamethyltrisilanes from bromo- or iodo-benzenes (Horn, Grossman, & Whitenack, 1987).

  • Cross-Coupling Reactions : This compound is also significant in cross-coupling reactions, such as the Suzuki cross-coupling. For instance, it serves as a precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides (Chaignon, Fairlamb, Kapdi, Taylor, & Whitwood, 2004). Additionally, it has shown applicability in the palladium-catalyzed coupling of allenylphosphine oxides with N-tosylhydrazones, leading to the synthesis of phosphinyl [3]dendralenes (Mao, Zhang, Chen, Zhu, & Wu, 2017).

  • Synthesis of Complex Organic Molecules : Bis(triphenylphosphine)palladium(II) chloride is used in the synthesis of complex organic molecules. It catalyzes the intermolecular coupling and heteroannulation between 2-iodobenzoyl chloride and imines, facilitating the production of isoindolin-1-ones (Cho, Shim, Choi, Kim, Shim, & Kim, 2000).

  • Structural Characterization : This compound is involved in the synthesis and structural characterization of various metal complexes. For example, it has been used to react with (PhTe)2Hg in THF, resulting in binuclear complexes with tellurolate bridges (Back, de Oliveira, & Lang, 2015).

  • Polymerization Catalyst : It has been employed as a catalyst in the polymerization of certain monomers, such as 4-bromo-4′-ethynyl biphenyl, to produce polymers with reasonable thermal stability (Trumbo & Marvel, 1987).

Safety And Hazards

Avoid ingestion and inhalation of Bis(triphenylphosphine)palladium(II)chloride. Avoid dust formation. It should be stored in a dry, cool, and well-ventilated place. Keep the container tightly closed .

Future Directions

Bis(triphenylphosphine)palladium(II)chloride is a versatile catalyst with wide-ranging applications in organic synthesis, particularly in carbon-carbon cross-coupling reactions . It is also applicable to other coupling reactions such as Suzuki- and Sonogashira-coupling reactions . It is expected to find more applications in the synthesis of complex organic molecules in the future .

properties

IUPAC Name

dichloropalladium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHIGQDRGKUECZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15604-37-2
Record name (SP-4-2)-Dichlorobis(triphenylphosphine)palladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15604-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

701.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(triphenylphosphine)palladium(II)

CAS RN

13965-03-2, 10199-34-5
Record name Dichlorobis(triphenylphosphine)palladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13965-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorobis(triphenylphosphine)palladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.299
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Record name Bis(triphenylphosphine)palladium chloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(triphenylphosphine)palladium(II)chloride
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Reactant of Route 6
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Citations

For This Compound
1,650
Citations
FE Hahn, T Lügger, M Beinhoff - Zeitschrift für Naturforschung B, 2004 - degruyter.com
The palladium(II) complexes trans-[PdCl(L)(PPh 3 ) 2 ]Cl, 5, and cis-[PdI 2 (L)PPh 3 ], 7, (L = benzoxazol- 2-ylidene) have been synthesized by treatment of the complexes trans-[PdX 2 (…
Number of citations: 30 www.degruyter.com
PK Mascharak, A Chakravorty - Journal of the Chemical Society …, 1980 - pubs.rsc.org
Triarylphosphines split the halogen bridge of the title complex and also open the arylazo-oximato chelate ring at the azo-end. In solution an equilibrium exists between the closed-ring …
Number of citations: 7 pubs.rsc.org
BE Segelstein, TW Butler… - The Journal of Organic …, 1995 - ACS Publications
Palladium-catalyzed coupling reactions of organostan-nanes with aryl or alkenyl halides or triflates (collectively known as the Stille reaction1) and the corresponding reactions of …
Number of citations: 215 pubs.acs.org
KA Horn, RB Grossman, AA Whitenack - Journal of organometallic …, 1987 - Elsevier
Bis(triphenylphosphine)palladium(II) chloride-cuprous iodide or tetrakis(triphenylphosphine)palladium(0)-cuprous iodide catalyze the formation of phenylethynylpentamethyldisilanes …
Number of citations: 1 www.sciencedirect.com
E Bosch, CL Barnes - Inorganic chemistry, 2001 - ACS Publications
The design, synthesis, and complexation characteristics of the bipyridyl ligand 1,2-bis-(2-pyridylethynyl)benzene are described. The X-ray crystallographic characterization of the 1:1 …
Number of citations: 68 pubs.acs.org
S Akhter - 2006 - lib.buet.ac.bd
There are relatively few basic type reactions that generate a new carbon-carbon bond, although this is one of the most critical operations in the synthesis of organic molecules. Vinylic …
Number of citations: 0 lib.buet.ac.bd
SA Al-Taweel - Phosphorus, Sulfur, and Silicon and the Related …, 2002 - Taylor & Francis
2-[2-(Trimethylsilyl)ethynyl] pyridine ( 6 ) was prepared in 95% yield by reaction of 2-bromopyridine with trimethylsilylacetylene in triethylamine in the presence of bis(triphenylphosphine)…
Number of citations: 9 www.tandfonline.com
JE Rice, ZW Cai - Tetrahedron letters, 1992 - Elsevier
A method for the preparation of fluoranthenes and benzofluoranthenes from aryl bromides and aryl methoxymethyl ethers is described. The key step in this synthesis is an …
Number of citations: 50 www.sciencedirect.com
DE Ames, A Opalko - Tetrahedron, 1984 - Elsevier
Cyclodehydrohalogenation mediated by various palladium catalysts and solvents with different bases (the most generally satisfactory system being palladium(II) acetate in NN-…
Number of citations: 308 www.sciencedirect.com
CS Cho, HS Shim, HJ Choi, TJ Kim, SC Shim… - Tetrahedron Letters, 2000 - Elsevier
2-Iodobenzoyl chloride reacts with an array of imines in acetonitrile–methanol under carbon monoxide pressure in the presence of a catalytic amount of bis(triphenylphosphine)…
Number of citations: 31 www.sciencedirect.com

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